molecular formula C4H5ClN2S B588703 (2-Chlorothiazol-4-yl)methanamine CAS No. 139425-75-5

(2-Chlorothiazol-4-yl)methanamine

Cat. No.: B588703
CAS No.: 139425-75-5
M. Wt: 148.608
InChI Key: BEONHKYAZHIDOA-UHFFFAOYSA-N
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Description

(2-Chlorothiazol-4-yl)methanamine is a chemical compound with the molecular formula C4H5ClN2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorothiazol-4-yl)methanamine typically involves the reaction of 2-chlorothiazole with formaldehyde and ammonia. The reaction conditions often include the use of a solvent such as ethanol or water, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorothiazol-4-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazole compounds.

Scientific Research Applications

(2-Chlorothiazol-4-yl)methanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer activities.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of (2-Chlorothiazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chlorothiazol-4-yl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This uniqueness can make it more suitable for certain applications compared to its isomers .

Properties

IUPAC Name

(2-chloro-1,3-thiazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S/c5-4-7-3(1-6)2-8-4/h2H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEONHKYAZHIDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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